Product packaging for Balsalazide sodium(Cat. No.:)

Balsalazide sodium

Cat. No.: B10762475
M. Wt: 355.30 g/mol
InChI Key: IPOKCKJONYRRHP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Balsalazide sodium is a site-specific prodrug and an important tool in gastrointestinal research, particularly for investigating inflammatory bowel disease (IBD) models such as ulcerative colitis. Upon oral administration, it remains largely intact in the upper gastrointestinal tract until it reaches the colon, where bacterial azoreductases cleave the azo bond, releasing the active moiety, 5-aminosalicylic acid (5-ASA or mesalazine), and the inert carrier molecule, 4-aminobenzoyl-β-alanine. This targeted delivery maximizes the local concentration of the anti-inflammatory 5-ASA directly at the colonic site of inflammation, while minimizing systemic exposure and associated side effects. Its primary research value lies in its utility for studying the pathophysiology of colitis, elucidating the role of the colonic microbiome in drug activation, and evaluating the efficacy and mechanisms of novel anti-inflammatory therapies in preclinical settings. Researchers utilize this compound to explore its impact on key inflammatory mediators, including cytokines, prostaglandins, and leukotrienes, and to investigate its potential chemopreventive properties in models of colitis-associated carcinogenesis. This compound is supplied with comprehensive analytical documentation, including HPLC and NMR data, to ensure identity and purity for reliable, reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N3O6-2 B10762475 Balsalazide sodium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13N3O6-2

Molecular Weight

355.30 g/mol

IUPAC Name

3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/p-2

InChI Key

IPOKCKJONYRRHP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O

Origin of Product

United States

Chemical Structure and Prodrug Design Principles

Molecular Architecture of Balsalazide (B1667723) Sodium

At the heart of balsalazide's design is an azo bond (–N=N–). nih.gov This bond covalently links the therapeutically active 5-ASA moiety to an inert carrier molecule. patsnap.comresearchgate.net The azo bond is relatively stable as it passes through the upper gastrointestinal tract. However, it is susceptible to cleavage by azoreductase enzymes, which are produced in high concentrations by the anaerobic bacteria of the colonic microbiota. boehringer-ingelheim.comformosalab.comnih.govnih.gov This bacterial-mediated reduction is the key to releasing the active drug specifically in the large intestine. patsnap.com Research comparing different azo-bonded prodrugs found that the rate of degradation for balsalazide in pooled fecal slurry (half-life of 80.9 minutes) was intermediate, being slower than sulfasalazine (B1682708) (32.8 minutes) and faster than olsalazine (B1677275) (145.1 minutes), indicating that the broader chemical structure influences the rate of metabolism. nih.gov

The active component of balsalazide is 5-aminosalicylic acid (5-ASA), also known as mesalamine. nih.govdrugbank.com Once liberated from the parent compound in the colon, 5-ASA exerts a local anti-inflammatory effect on the colonic epithelial cells. fda.govmedicinenet.comfda.gov While its exact mechanism is not completely understood, it is believed that 5-ASA modulates local inflammatory responses by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways. drugbank.commedicinenet.com This action blocks the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, which are found in increased concentrations in patients with chronic inflammatory bowel disease. fda.govdrugbank.com

To ensure the 5-ASA moiety reaches the colon without being prematurely absorbed, it is attached to a carrier molecule, 4-aminobenzoyl-β-alanine. fda.govdrugbank.com This carrier was specifically chosen because it is largely inert and minimally absorbed by the body. fda.govboehringer-ingelheim.comformosalab.comfda.gov Its primary function is to transport the 5-ASA to the lower bowel. researchgate.netnih.gov After the azo bond is cleaved, the carrier moiety is mostly excreted in the feces, having fulfilled its transport role. google.com The development of balsalazide with this inert carrier was an intentional move to avoid the sulfapyridine (B1682706) moiety used in the older drug sulfasalazine, which was associated with a number of adverse effects. researchgate.net

Table 2: Key Moieties of the Balsalazide Molecule

Moiety Chemical Name Primary Function
Active Moiety 5-Aminosalicylic Acid (5-ASA) Exerts local anti-inflammatory effects in the colon drugbank.commedicinenet.com
Carrier Moiety 4-Aminobenzoyl-β-alanine Transports 5-ASA to the colon; largely inert and minimally absorbed fda.govboehringer-ingelheim.comformosalab.comnih.gov

| Linkage | Azo Bond | Connects the active and carrier moieties; cleaved by colonic bacteria nih.govnih.gov |

Prodrug Mechanism and Design Rationale

The entire design of balsalazide is centered on its function as a colon-specific prodrug. google.com The rationale is to maximize the concentration of the active drug, 5-ASA, at the site of inflammation while minimizing its presence elsewhere in the body. nih.govpatsnap.com

The process begins with oral administration, after which the intact balsalazide molecule travels through the stomach and small intestine with very low systemic absorption. youtube.comdrugbank.com Upon reaching the colon, the local anaerobic bacteria cleave the azo bond, breaking the molecule into its two constituent parts: active 5-ASA and the inert 4-aminobenzoyl-β-alanine carrier. formosalab.comdrugbank.comfda.gov This enzymatic cleavage releases equimolar quantities of both moieties directly onto the colonic mucosa. fda.govboehringer-ingelheim.comfda.gov The 5-ASA is then free to act locally on the inflamed tissue. drugbank.commedicinenet.com The 5-ASA that is not utilized is further metabolized to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). fda.govboehringer-ingelheim.com Studies in healthy subjects have shown that after a single dose, urinary recovery of intact balsalazide and 5-ASA is extremely low (0.20% and 0.22%, respectively), while the metabolite N-Ac-5-ASA accounts for 10.2%, demonstrating minimal systemic absorption of the active components before reaching the colon. nih.govboehringer-ingelheim.com

This targeted delivery system represents a significant therapeutic advantage, ensuring that the anti-inflammatory agent is concentrated where it is most needed. nih.govnewdrugapprovals.org

Table 3: Primary Metabolites of Balsalazide Sodium

Compound Role/Description Site of Formation/Detection
5-Aminosalicylic Acid (5-ASA) Active therapeutic moiety Released in the colon via bacterial azoreduction fda.govdrugbank.com
4-Aminobenzoyl-β-alanine Inert carrier moiety Released in the colon; minimally absorbed and largely excreted in feces google.comboehringer-ingelheim.com
N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) Metabolite of 5-ASA Formed from 5-ASA; detected in plasma, urine, and feces fda.govboehringer-ingelheim.com

| N-acetyl-4-aminobenzoyl-β-alanine | Metabolite of the carrier moiety | Detected in plasma, urine, and feces boehringer-ingelheim.com |

Synthesis and Derivatization Approaches for Balsalazide Sodium

Synthetic Pathways and Methodologies

The synthesis of balsalazide (B1667723) typically involves a multi-step process culminating in the formation of the critical azo bond through a diazotization and coupling reaction. newdrugapprovals.orggoogle.com

Diazotization Reactions in Azo Prodrug Synthesis

The core of balsalazide synthesis lies in the diazotization of an aromatic amine, followed by an azo coupling reaction. iitk.ac.innih.gov This well-established method in organic chemistry is adapted for the specific construction of azo prodrugs. slideshare.net

The general process begins with the synthesis of the carrier molecule, 4-aminobenzoyl-β-alanine. newdrugapprovals.org One common route starts with 4-nitrobenzoyl chloride, which undergoes N-acylation with β-alanine to form 4-nitrobenzoyl-β-alanine. newdrugapprovals.orggoogle.com The nitro group is then reduced to a primary aromatic amine via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield 4-aminobenzoyl-β-alanine. newdrugapprovals.org

The key diazotization step involves treating the 4-aminobenzoyl-β-alanine intermediate with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-10 °C). newdrugapprovals.orgiitk.ac.in This converts the primary aromatic amine into a highly reactive diazonium salt, specifically N-(4-diazoniumbenzoyl)-β-alanine. newdrugapprovals.orgorganic-chemistry.org

This diazonium salt is then immediately subjected to an azo coupling reaction with salicylic (B10762653) acid. The reaction proceeds with the diazonium salt acting as an electrophile, attacking the electron-rich phenol (B47542) ring of salicylic acid at the position para to the hydroxyl group, thus forming the characteristic -N=N- azo bond of balsalazide. wikipedia.org The final step often involves the conversion of balsalazide to its more stable and water-soluble disodium (B8443419) salt by treatment with sodium hydroxide (B78521). google.com

A patented process describes a specific method where N-(4-aminobenzoyl)-β-alanine is first converted to its sulfonate salt using methanesulfonic acid in water. google.com This salt is then treated with aqueous sodium nitrite at low temperatures to form the N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt. google.com This intermediate is subsequently quenched with an aqueous solution of disodium salicylate (B1505791) to produce the balsalazide disodium solution, from which the final product is isolated after acidification and optional re-conversion to the disodium salt. google.com This process is reported to yield approximately 90%. newdrugapprovals.org

Sustainable Synthesis Protocols

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. For balsalazide, research has explored alternative approaches to the classical diazotization reaction.

One innovative and sustainable approach involves utilizing low concentrations of nitrogen dioxide (NO₂), a common industrial byproduct, for the diazotization of anilines. nih.govresearchgate.net This method effectively recycles a toxic waste gas for a valuable chemical transformation. researchgate.net Studies have shown that this process is particularly effective with hydrophilic anilines, such as the precursors to balsalazide. nih.gov The diazonium salts generated through this method can be obtained in high yields and used directly in subsequent azo coupling reactions, offering a greener alternative to traditional methods that use nitrites and strong acids. nih.govresearchgate.net

Characterization of Synthetic Intermediates and Final Product Purity

Ensuring the purity and identity of the final balsalazide product and its synthetic intermediates is critical for its use. A variety of analytical techniques are employed for this purpose.

During the synthesis, techniques like thin-layer chromatography (TLC) are used to monitor the progress of reactions. mdpi.com After synthesis, the structures of the intermediates and the final balsalazide product are confirmed using spectroscopic methods. Infrared (IR) spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups. newdrugapprovals.orgsciencetechindonesia.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, provides detailed information about the chemical structure and the arrangement of protons in the molecule. google.comsciencetechindonesia.com

For the final product, high-performance liquid chromatography (HPLC) is a crucial technique for determining purity. uni-muenchen.de Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of balsalazide and to identify any potential impurities. nih.gov For instance, the precursor type [M-H]⁻ with a precursor m/z of 356.0884 is indicative of balsalazide in mass spectrometry analysis. nih.gov The melting point of the crystalline solid is also a key physical property used to assess purity. drugfuture.com

Table 1: Analytical Characterization Data for Balsalazide

Technique Observation Reference
¹H-NMR (400 MHz, D₂O) δ = 8.04 (s), 7.67 (d, J=8.2 Hz), 7.62 (d, J=9.2 Hz), 7.53 (d, J=8.2 Hz), 6.84 (d, J=8.9 Hz), 3.57 (t, J=7.1 Hz), 2.53 (t, J=7.2 Hz) google.com
IR (KBr, cm⁻¹) 3371 & 3039 (-OH & -NH), 1705 & 1699 (C=O), 1634 (C=O) newdrugapprovals.org
Melting Point 254-255 °C (from hot ethanol) drugfuture.com
LC-MS (ESI, negative) Precursor [M-H]⁻ at m/z 356.0884 nih.gov

| Purity (Microwave Synthesis) | 99.2% | google.com |

Development of Novel Balsalazide Derivatives for Enhanced Properties

The fundamental structure of balsalazide, consisting of an active drug linked to a carrier molecule via an azo bond, provides a versatile platform for the development of novel derivatives with potentially enhanced properties. researchgate.net Research in this area aims to improve upon the therapeutic efficacy, reduce potential side effects, or explore new therapeutic applications.

One area of investigation involves modifying the carrier molecule. While the 4-aminobenzoyl-β-alanine carrier of balsalazide is considered largely inert, researchers have explored other carrier molecules to potentially alter the drug's release profile or confer additional therapeutic benefits. researchgate.net The goal is to design prodrugs that are even more specific in their delivery or that possess complementary therapeutic activities. sciencetechindonesia.com

Another approach involves the synthesis of derivatives by modifying the 5-ASA moiety itself or by creating different types of linkages. For example, researchers have synthesized other azo dye derivatives incorporating various heterocyclic scaffolds, which could lead to compounds with different pharmacological activities. nih.gov While not direct derivatives of balsalazide, this line of research highlights the chemical tractability of the core azo-linked structure.

Furthermore, structure-activity relationship (SAR) studies on balsalazide have been conducted to understand how different parts of the molecule contribute to its activity. uni-muenchen.de In one such study, various analogues of balsalazide were synthesized to investigate their inhibitory activity on Sirt5, a sirtuin enzyme. uni-muenchen.de This research, while exploring a different therapeutic target, demonstrates the potential for creating balsalazide derivatives with novel biological activities by systematically altering its chemical structure. uni-muenchen.de The synthesis of these analogues often follows the same fundamental steps of amide coupling, reduction, and azo coupling used for balsalazide itself. uni-muenchen.de

Table 2: List of Compounds

Compound Name
4-aminobenzoyl-β-alanine
4-nitrobenzoyl chloride
4-nitrobenzoyl-β-alanine
5-aminosalicylic acid (5-ASA, Mesalazine)
Balsalazide
Balsalazide disodium
Benzyl chloroformate
N-(4-diazoniumbenzoyl)-β-alanine
N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt
Nitrogen dioxide
Salicylic acid
Sodium hydroxide
Sodium nitrite
Sulfapyridine (B1682706)
Sulfasalazine (B1682708)
Ipsalazide
Glycine
Tyrosine
Cysteine
Benitrobenrazide
Benserazide
Methyl Red
Methyl Orange
Sulfanilamide

Molecular Mechanisms of Prodrug Activation

Enzymatic Cleavage by Colonic Bacterial Azoreductases

The primary mechanism for the activation of balsalazide (B1667723) is the enzymatic cleavage of its azo bond by azoreductases produced by bacteria residing in the colon. scienceopen.comnih.gov These enzymes are crucial for the site-specific release of 5-ASA. nih.gov Azoreductases are a diverse group of enzymes, typically flavoproteins, that catalyze the reductive cleavage of the azo linkage using reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or reduced nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as electron donors. nih.govnih.gov The anaerobic environment of the colon is particularly conducive to this reductive activity.

Several bacterial species commonly found in the human gut are known to possess azoreductase activity, including species from the genera Clostridium, Pseudomonas, Bacillus, Enterococcus, Eubacterium, and Escherichia. nih.gov Research has led to the isolation and characterization of specific azoreductases with activity against azo compounds, including prodrugs like balsalazide.

Notable examples include:

paAzoR1 from Pseudomonas aeruginosa : This FMN-dependent azoreductase has demonstrated specificity for balsalazide. researchgate.net

AzoA from Bacillus wakoensis : This is another well-studied FMN-containing azoreductase that is strictly NADH-dependent and efficient in reducing various azo dyes. acs.orgnih.gov

E. coli azoreductase (AzoR) : This is an FMN-dependent NADH-azoreductase that operates via a ping pong Bi-Bi mechanism. researchgate.net

Azoreductases from Enterococcus faecalis and Bacillus cereus have also been identified and shown to have activity against various azo dyes, highlighting the widespread nature of this enzymatic capability within the gut microbiota. nih.gov

The catalytic cycle of most bacterial azoreductases follows a bi-bi ping-pong mechanism. researchgate.netresearchgate.net This process involves two main steps:

Reductive Half-Reaction : The flavin mononucleotide (FMN) cofactor within the enzyme's active site is reduced by accepting a hydride ion from NADH or NADPH. researchgate.net

Oxidative Half-Reaction : The reduced FMN (FMNH₂) then donates electrons to the azo substrate (balsalazide), leading to the reductive cleavage of the azo bond. This step regenerates the oxidized FMN cofactor, preparing the enzyme for another catalytic cycle. Two molecules of the nicotinamide cofactor are consumed to cleave one azo bond. researchgate.net

Structural studies of azoreductases have revealed a conserved flavodoxin-like fold. researchgate.net The active site is typically located at the interface of a homodimer. researchgate.net A proposed mechanism suggests that the azo substrate must first undergo tautomerization to its hydrazone form to facilitate the reduction. researchgate.netresearchgate.net The structure of paAzoR1 with balsalazide bound showed a significant bend in the substrate molecule at the azo bond, which supports the hydrazone tautomer hypothesis for the catalytic mechanism. researchgate.net

The substrate specificity and catalytic efficiency of azoreductases are determined by the specific amino acid residues that form the active site. In the azoreductase paAzoR1, Tyrosine 131 (Tyr131) has been identified as a key residue. researchgate.net While not essential for the enzymatic activity itself, Tyr131 plays a significant role in defining the architecture of the active site and influencing substrate specificity. researchgate.net It is thought to be important for the proper positioning of both the azo substrate and the nicotinamide cofactor within the active site to allow for efficient catalysis. researchgate.net

Influence of Gut Microbiota Composition on Prodrug Activation

The composition of an individual's gut microbiota can significantly influence the rate and extent of balsalazide activation. Since the process is entirely dependent on bacterial enzymes, variations in the types and abundance of azoreductase-producing bacteria can lead to inter-individual differences in drug metabolism. nih.govnih.gov

A key factor appears to be the relative abundance of the two dominant bacterial phyla in the gut: Firmicutes and Bacteroidetes . A pilot study investigating the link between fecal microbiome composition and azo-reducing activity found that a higher relative abundance of Firmicutes was positively correlated with high azo-reducing activity, whereas a higher abundance of Bacteroidetes was negatively correlated. nih.gov This suggests that individuals with a higher Firmicutes to Bacteroidetes ratio may be more efficient metabolizers of balsalazide. Genomes of bacteria belonging to the Firmicutes phylum are known to be rich in genes encoding for azoreductases. nih.gov

Furthermore, conditions such as inflammatory bowel disease can themselves alter the gut microbiota composition, leading to a state of dysbiosis. researchgate.netmdpi.com This dysbiosis could potentially impact the metabolic capacity of the microbiota, including its ability to activate balsalazide, although mesalamine treatment itself has been shown to partially restore the gut microbiota profile. frontiersin.org

Factors Affecting Azo Bond Reduction Kinetics

The kinetics of azo bond reduction are influenced by several factors, including the chemical structure of the prodrug, the local environment of the colon, and the properties of the specific azoreductase enzymes involved.

Substrate Structure : The chemical structure of the azo-prodrug itself plays a crucial role in its rate of metabolism. An in vitro study using pooled human fecal slurry demonstrated that different 5-ASA prodrugs are metabolized at different rates. The half-life (t½) of degradation varied significantly between the compounds, as shown in the table below. nih.gov

ProdrugHalf-life (t½) in pooled fecal slurry
Sulfasalazine (B1682708)32.8 min
Balsalazide 80.9 min
Olsalazine (B1677275)145.1 min
This data indicates that the molecular structure beyond the azo bond itself influences the affinity of bacterial azoreductases for the substrate. nih.gov

pH and Redox Potential : The colonic environment, with its anaerobic conditions (low redox potential) and pH range typically between 7 and 9, is optimal for the activity of most bacterial azoreductases. nih.gov Studies on azoreductases from various bacterial sources have shown that their activity is generally highest in this neutral to slightly alkaline pH range. nih.govmdpi.com Acidic conditions can be detrimental to the biodegradation of azo compounds. mdpi.com

Cofactor Availability : The reduction of the azo bond is dependent on the availability of electron donors, primarily NADH and NADPH. nih.govresearchgate.net The metabolic activity of the surrounding microbiota, particularly the fermentation of dietary fibers to produce these reduced cofactors, is therefore essential for efficient balsalazide activation. Some azoreductases show a strict preference for either NADH or NADPH, while others can utilize both. acs.orgnih.gov

Pharmacodynamics of the Active Moiety 5 Aminosalicylic Acid at the Cellular and Molecular Level

Anti-inflammatory Mechanisms

Inhibition of Arachidonic Acid Metabolism Pathways

A primary mechanism of 5-ASA's anti-inflammatory action is its ability to interfere with the metabolism of arachidonic acid. nih.gov Arachidonic acid is a precursor to a variety of potent pro-inflammatory lipids, including prostaglandins (B1171923) and leukotrienes. youtube.comyoutube.com By inhibiting the enzymes that catalyze these conversions, 5-ASA effectively reduces the local concentration of these inflammatory mediators. nih.gov

5-aminosalicylic acid (5-ASA) has been shown to modulate the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins. nih.govnih.gov Prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2), are significantly involved in inflammation. nih.goviiarjournals.org Research indicates that 5-ASA can down-regulate the expression of cyclooxygenase-2 (COX-2), the inducible enzyme largely responsible for prostaglandin production at sites of inflammation. nih.govnih.govnih.gov This inhibition occurs at both the RNA and protein levels, leading to a marked decrease in the synthesis of PGE2. nih.gov In vivo studies have demonstrated that luminal concentrations of PGE2 are positively correlated with disease activity and are significantly reduced with 5-ASA treatment. nih.gov

Pathway ComponentEffect of 5-ASAResearch Finding
Cyclooxygenase-2 (COX-2) Down-regulation of expression5-ASA significantly suppressed COX-2 expression in HT-29 cells and in the colonic tissue of transgenic mice. iiarjournals.orgnih.gov
Prostaglandin E2 (PGE2) Decreased synthesis5-ASA treatment is associated with a significant decrease in PGE2 synthesis. nih.gov
15-hydroxyprostaglandin dehydrogenase (15-PGDH) Up-regulation of expression5-ASA was found to induce the expression of 15-PGDH, an enzyme that degrades PGE2. iiarjournals.orgnih.gov

This table summarizes the modulatory effects of 5-ASA on the cyclooxygenase pathway based on available research data.

Beyond the COX pathway, 5-ASA also exerts significant influence over the lipoxygenase (LOX) pathway, another critical branch of arachidonic acid metabolism. nih.govfrontiersin.org The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, potent chemoattractants and inflammatory mediators, and hydroxyeicosatetraenoic acids (HETEs). nih.govnih.govmdpi.commdpi.com Studies have shown that 5-ASA can inhibit the 5-lipoxygenase pathway, thereby reducing the formation of leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE). nih.gov The median drug concentrations of 5-ASA required for a 50% inhibition of LTB4 and 5-HETE release in human polymorphonuclear leukocytes were found to be in the range of 4-5 mM. nih.gov This inhibition of arachidonic acid lipoxygenation is considered a key aspect of its anti-inflammatory action. nih.gov

Nuclear Factor-κB (NF-κB) Signaling Pathway Modulation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. 5-ASA has been demonstrated to modulate the NF-κB signaling pathway. nih.govnih.gov It can decrease the activity of NF-κB induced by tumor necrosis factor-alpha (TNF-α) by modulating the NF-κB inhibitor, IκBα. nih.gov Furthermore, by promoting the nuclear translocation of PPAR-γ, 5-ASA indirectly reduces NF-κB activation. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

A significant body of evidence points to the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) as a crucial mechanism of 5-ASA's action. nih.govresearchgate.netnih.gov PPAR-γ is a nuclear receptor highly expressed in colonic epithelial cells that plays a key role in regulating inflammation and cell proliferation. nih.govresearchgate.net 5-ASA acts as a ligand for PPAR-γ, binding to the receptor and inducing its activation. nih.govnih.govasm.org This activation involves the translocation of PPAR-γ from the cytoplasm to the nucleus, a conformational change that allows for the recruitment of coactivators, and the subsequent regulation of target gene expression. nih.govibd-biotech.com The anti-inflammatory effects of 5-ASA are significantly diminished in the absence of functional PPAR-γ, highlighting the importance of this pathway. nih.govnih.govibd-biotech.com

Cellular ProcessEffect of 5-ASASupporting Evidence
PPAR-γ Expression Increased5-ASA treatment led to a threefold induction of PPAR-γ expression at both the mRNA and protein levels in HT-29 colonic epithelial cells. nih.gov
PPAR-γ Translocation Promoted5-ASA promotes the movement of PPAR-γ from the cytoplasm to the nucleus. nih.govibd-biotech.com
Cell Proliferation InhibitedIn HT-29 cells, 5-ASA treatment caused a significant decrease in the proliferative index. oup.com
Apoptosis Induced5-ASA treatment induced a high rate of apoptosis in HT-29 cells. oup.com

This table outlines the key effects of 5-ASA mediated through PPAR-γ agonism as documented in research studies.

Cytoprotective and Membrane-Stabilizing Effects

In addition to its direct anti-inflammatory actions, 5-ASA exhibits cytoprotective and membrane-stabilizing effects. nih.gov It has been shown to interfere with the production of reactive oxygen species, which can cause cellular damage. nih.gov Furthermore, recent studies indicate that 5-ASA can induce the membranous expression of E-cadherin and enhance cell adhesion, contributing to the integrity of the intestinal barrier. nih.gov These actions help to protect the colonic epithelium from damage and promote healing. nih.gov

Cellular Targets and Signaling Cascades

The mechanism of action of 5-ASA is not attributed to a single pathway but rather to its ability to influence a wide array of cellular targets and signaling cascades. This multifaceted approach collectively contributes to its anti-inflammatory and potential chemopreventive effects.

A primary mechanism involves the modulation of inflammatory mediator production. Similar to other nonsteroidal anti-inflammatory drugs (NSAIDs), 5-ASA has been shown to inhibit the cyclooxygenase (COX) and, to some extent, the lipoxygenase (LOX) pathways. nih.gov This inhibition leads to a decrease in the synthesis of prostaglandins and leukotrienes, which are key lipid mediators that promote inflammation. nih.gov

A crucial aspect of 5-ASA's action is its interference with key intracellular signaling pathways that regulate the inflammatory response. A major target is the Nuclear Factor-kappa B (NF-κB) signaling cascade. nih.gov NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. nih.govnih.gov 5-ASA has been shown to decrease the transcriptional activity of NF-κB, thereby suppressing the downstream inflammatory cascade. nih.govnih.gov

Conversely, 5-ASA activates Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) , a nuclear receptor highly expressed in colonic epithelial cells. nih.govoup.comnih.gov Activation of PPAR-γ exerts significant anti-inflammatory effects. nih.gov Studies have demonstrated that 5-ASA binds to PPAR-γ, inducing a conformational change and promoting its translocation from the cytoplasm to the nucleus. nih.govnih.govresearchgate.net In the nucleus, it forms an active complex with the retinoid X receptor (RXR), which then modulates the expression of target genes. nih.govnih.govyoutube.com The anti-inflammatory effects of 5-ASA are significantly diminished in the absence of functional PPAR-γ, highlighting this receptor as a critical molecular target. nih.govnih.govresearchgate.net

Other signaling cascades are also affected by 5-ASA. Research indicates that 5-ASA can inhibit the mammalian Target of Rapamycin (mTOR) signaling pathway. nih.govovid.com This inhibition is achieved by reducing the activity of phospholipase D (PLD), which in turn decreases the generation of phosphatidic acid, a key activator of mTOR signaling. nih.govovid.com The mTOR pathway is a central regulator of cell growth, proliferation, and survival. youtube.com

Furthermore, 5-ASA has been found to influence the Wnt/β-catenin signaling pathway . nih.govoup.com It can reduce β-catenin levels and its nuclear localization, thereby affecting the expression of its downstream target genes which are involved in cell proliferation. oup.com In some cellular contexts, 5-ASA also activates an ATR (Ataxia-Telangiectasia and Rad3-related)-dependent S-phase checkpoint, which can slow DNA replication and contribute to genomic stability. nih.gov

Cellular Target/PathwayEffect of 5-ASADownstream ConsequenceReference
COX/LOX PathwaysInhibitionDecreased production of prostaglandins and leukotrienes nih.govnih.gov
NF-κB (Nuclear Factor-kappa B)Inhibition of transcriptional activityReduced expression of pro-inflammatory genes (e.g., cytokines) nih.govnih.govnih.gov
PPAR-γ (Peroxisome Proliferator-Activated Receptor-gamma)Activation / Upregulation of expressionModulation of genes related to inflammation and cell differentiation nih.govoup.comnih.gov
mTOR (mammalian Target of Rapamycin)Inhibition (via PLD inhibition)Inhibition of cell proliferation and cell cycle progression nih.govovid.com
Wnt/β-catenin PathwayInhibitionReduced cell proliferation and altered expression of target genes (e.g., Cox-2, cyclin D1) nih.govoup.com
ATR-dependent CheckpointActivationInduces S-phase cell cycle accumulation, potentially improving DNA replication fidelity nih.gov

Gene Expression and Protein Regulation Modulated by 5-ASA

The modulation of the signaling cascades described above directly translates into significant changes in gene expression and the regulation of protein function and synthesis. By inhibiting NF-κB and activating the PPAR-γ/RXR heterodimer, 5-ASA orchestrates a shift away from a pro-inflammatory genetic program. nih.govyoutube.com

Research has shown that 5-ASA treatment can decrease the mucosal expression of several genes that are overexpressed during active inflammation, such as those for Lipocalin-2 (LCN2) , Nitric Oxide Synthase 2 (NOS2) , and Trefoil factor 1 (TFF1) . nih.govresearch-nexus.netmdpi.com While TFF1 is involved in mucosal repair, its chronic overexpression is a marker of inflammation, and its reduction by 5-ASA points toward a normalization of the mucosal environment. nih.gov

At the protein level, 5-ASA modulates a variety of key players in cellular processes:

Cell Cycle Proteins: 5-ASA induces cell cycle arrest, in part by affecting the phosphorylation status of critical checkpoint proteins. nih.govnih.gov It has been shown to induce the phosphorylation of checkpoint kinase Chk1 and Rad17. nih.gov Furthermore, by inhibiting the mTOR pathway, 5-ASA leads to decreased phosphorylation of its downstream target, the ribosomal protein S6, which is a key step in inhibiting cell proliferation. nih.govovid.com

Apoptosis Regulation: 5-ASA can promote apoptosis (programmed cell death) in colon cancer cells, an effect that is at least partially dependent on the PPAR-γ signaling pathway. oup.com Treatment with 5-ASA has been shown to induce apoptosis in a high percentage of treated cancer cells, an effect that is blocked by PPAR-γ antagonists. oup.com

Epithelial Barrier Proteins: 5-ASA can positively influence the integrity of the intestinal epithelial barrier. In experimental models, it has been shown to restore the normal membrane localization of E-cadherin and increase the expression of desmoglein-2 , proteins that are crucial for cell-cell adhesion and barrier function. researchgate.net This effect on desmoglein-2 expression has been associated with the activation of the p38MAPK pathway. researchgate.net

β-catenin: In line with its effects on the Wnt pathway, 5-ASA treatment reduces the levels of phosphorylated (activated) β-catenin in the nucleus of epithelial cells. nih.gov This prevents it from acting as a transcription factor for genes that drive cell proliferation. nih.govoup.com

Gene/ProteinEffect of 5-ASAObserved OutcomeReference
LCN2, NOS2, TFF1 (Gene Expression)Decreased mucosal expressionReduction of inflammatory markers in the mucosa nih.govmdpi.com
PPAR-γ (Gene Expression)Increased mRNA and protein expressionEnhanced anti-inflammatory signaling capacity nih.govresearchgate.net
Chk1, Rad17 (Checkpoint Proteins)Increased phosphorylationActivation of replication checkpoint, S-phase accumulation nih.gov
Ribosomal Protein S6Decreased phosphorylationInhibition of mTOR-mediated protein synthesis and cell proliferation nih.govovid.com
β-cateninReduced nuclear levels and phosphorylationDecreased pro-proliferative Wnt signaling nih.govoup.com
E-cadherin, Desmoglein-2Restored membrane localization and/or increased expressionEnhanced intestinal epithelial barrier integrity researchgate.net

Pharmacokinetic Characterization of Balsalazide Sodium and Its Metabolites Pre Clinical and Mechanistic Perspectives

Pre-systemic Clearance and Minimal Systemic Absorption of Intact Prodrug

Balsalazide (B1667723) is specifically engineered to remain intact as it transits through the upper gastrointestinal tract, thereby minimizing systemic exposure to the prodrug. nih.govfda.govnih.gov This design ensures that the drug is delivered in high concentrations to its target site, the colon. fda.govnih.gov Studies in healthy human subjects have demonstrated very low and variable systemic absorption of intact balsalazide. fda.gov Following oral administration, the binding of balsalazide to human plasma proteins is exceptionally high, at ≥99%. fda.govboehringer-ingelheim.com

In animal models, reproduction studies have been conducted in rats and rabbits at oral doses up to 2 g/kg/day, revealing no evidence of impaired fertility or harm to the fetus due to balsalazide disodium (B8443419). fda.govboehringer-ingelheim.comdrugs.com A single oral dose of balsalazide disodium at 5 g/kg was non-lethal in mice and rats, with no symptoms of acute toxicity observed. boehringer-ingelheim.comfda.gov These findings underscore the minimal systemic impact of the intact prodrug.

Distribution Patterns of Balsalazide and Metabolites in Animal Models

Following oral administration, balsalazide and its metabolites are distributed throughout most body tissues and transcellular fluids. biomedres.us A study in rats using 14C-labeled balsalazide indicated that the drug is fairly distributed in all tissues, with the highest concentrations in most tissues being attained within 30 minutes of administration. nih.gov The brain and muscle tissue showed the highest and lowest concentrations, respectively. nih.gov

While specific quantitative data on tissue concentrations in animal models are not extensively detailed in publicly available literature, the general understanding is that the distribution of the active moiety, 5-ASA, is primarily localized to the colonic mucosa where it exerts its therapeutic effect. nih.gov The carrier molecule, 4-aminobenzoyl-β-alanine, and its acetylated form are also distributed, though their systemic concentrations are low.

Elimination Pathways in Animal Models (Fecal and Urinary Excretion)

The elimination of balsalazide and its metabolites occurs through both fecal and urinary routes. A study in rats demonstrated that the urinary and fecal excretion pattern of the 5-ASA released from balsalazide is similar to that of sulfasalazine (B1682708). nih.gov In the same study, it was noted that the carrier molecules of balsalazide are absorbed to a lesser extent than the sulfapyridine (B1682706) moiety from sulfasalazine. nih.gov

In a study involving healthy human volunteers, approximately 65% of a single dose of balsalazide was recovered in the feces in the form of 5-ASA, 4-aminobenzoyl-β-alanine, and their N-acetylated metabolites, with less than 1% of the dose recovered as the intact parent compound. boehringer-ingelheim.comfda.gov In the same study, up to 25% of the dose was recovered as N-acetylated metabolites in the urine. fda.gov Another study in patients in remission from ulcerative colitis found that less than 1% of an oral dose was recovered as intact balsalazide in the urine, and less than 4% was recovered as 5-ASA. boehringer-ingelheim.com The mean urinary recovery of N-Ac-5-ASA and N-acetyl-4-aminobenzoyl-β-alanine was less than 16% and less than 12% of the balsalazide dose, respectively. boehringer-ingelheim.com

A study in rats that received a single oral dose of [2-14C]-centperazine, another pharmaceutical compound, showed that about 83.5% of the administered drug was eliminated within 24 hours, with 21.3% recovered from feces and 61.1% from urine. nih.gov While not directly on balsalazide, this provides a general reference for excretion patterns in rats.

Protein Binding Characteristics of Balsalazide and Metabolites

The extent of binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. In the case of balsalazide and its key metabolites, in vitro studies have revealed distinct protein binding characteristics that are essential to understanding their systemic exposure and local action in the colon.

The parent drug, balsalazide , demonstrates very high binding to plasma proteins. In vitro assessments have consistently shown that balsalazide is ≥99% bound to plasma proteins. drugbank.comfda.gov This extensive binding limits its distribution into tissues and minimizes the amount of intact drug available for systemic effects, which is consistent with its design as a prodrug for targeted delivery to the colon.

Upon reaching the colon, balsalazide is cleaved by bacterial azoreductases into its active moiety, mesalamine (5-aminosalicylic acid or 5-ASA), and a carrier molecule, 4-aminobenzoyl-β-alanine (4-ABA). Mesalamine itself undergoes further metabolism in the intestinal mucosa and liver to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). The protein binding of these metabolites is considerably lower than that of the parent compound.

In vitro studies have determined the plasma protein binding of mesalamine to be approximately 43%, while its acetylated metabolite, N-Ac-5-ASA, exhibits higher binding at around 78% to 82%. This moderate binding of mesalamine allows for its localized action in the gut mucosa, while the higher binding of its less active metabolite may influence its systemic clearance.

Specific in vitro plasma protein binding data for the carrier moiety, 4-aminobenzoyl-β-alanine (4-ABA), and its acetylated metabolite, N-acetyl-4-aminobenzoyl-β-alanine , is not extensively documented in publicly available literature. However, following oral administration of balsalazide, both 4-ABA and N-acetyl-4-ABA are detected in the urine, indicating they are absorbed systemically to some extent and would therefore interact with plasma proteins. fda.gov

Interactive Data Table: In Vitro Plasma Protein Binding of Balsalazide and its Metabolites

CompoundPercentage of Protein Binding
Balsalazide≥99%
Mesalamine (5-ASA)~43%
N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA)~78-82%
4-aminobenzoyl-β-alanine (4-ABA)Data not available
N-acetyl-4-aminobenzoyl-β-alanineData not available

Variability in Pharmacokinetic Profiles in Pre-clinical Settings

Preclinical studies investigating the pharmacokinetics of balsalazide and its metabolites have highlighted significant variability, both within and between different animal species. This variability is a critical consideration for translating preclinical findings to human clinical scenarios and for understanding the factors that may influence drug efficacy and safety.

A notable characteristic of balsalazide's pharmacokinetics in preclinical models is the large inter-subject variability observed in plasma concentrations of the parent drug and its metabolites. fda.gov For instance, pharmacokinetic studies in pediatric patients receiving balsalazide demonstrated substantial inter-patient differences in systemic exposure. nih.gov While this is a clinical finding, it underscores a fundamental aspect of the drug's behavior that is also evident in preclinical animal models.

Several factors inherent to preclinical studies can contribute to this observed variability:

Gastrointestinal Transit Time: The rate at which balsalazide moves through the gastrointestinal tract can significantly impact the extent and location of its cleavage by bacterial azoreductases. Variations in transit time among individual animals can lead to differences in the amount of mesalamine released in the colon.

Gut Microbiota Composition: The enzymatic conversion of balsalazide to mesalamine is entirely dependent on the activity of azoreductases produced by the gut microbiota. The composition and metabolic activity of the gut microbiome can differ considerably between animal species and even among individual animals of the same species, leading to variable rates of prodrug activation. fda.gov

Systemic Absorption and Metabolism: Following the release of mesalamine and 4-ABA in the colon, their subsequent absorption and metabolism (e.g., N-acetylation) can also vary. Species-specific differences in the activity of N-acetyltransferase enzymes can contribute to different pharmacokinetic profiles of the acetylated metabolites.

Physicochemical Properties: The inherent properties of the drug molecule, such as low solubility, can also contribute to pharmacokinetic variability in preclinical settings. nih.gov

Interspecies differences in the pharmacokinetic profiles of balsalazide and its metabolites are also a key finding from preclinical research. Studies involving different animal models, such as rats and dogs, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of a new drug candidate. However, direct comparative pharmacokinetic studies for balsalazide across multiple preclinical species are not extensively detailed in the available literature. General preclinical pharmacokinetic principles suggest that factors such as differences in body size, metabolic rates, and the specific enzymes involved in drug metabolism can lead to significant interspecies variation. aapsnewsmagazine.orgmdpi.com For example, the bioavailability and clearance of drugs can differ markedly between species, making direct extrapolation to humans challenging. nih.gov

Interactive Data Table: Factors Contributing to Pharmacokinetic Variability of Balsalazide in Pre-clinical Settings

FactorDescriptionPotential Impact on Pharmacokinetics
Gastrointestinal Physiology Variations in gastric emptying, intestinal motility, and transit time.Alters the time and location of drug delivery to the colon, affecting the rate and extent of azoreduction.
Gut Microbiome Differences in the composition and enzymatic activity of intestinal bacteria.Leads to variable rates of conversion of balsalazide to mesalamine and 4-ABA.
Drug Metabolism Species and individual differences in the activity of metabolic enzymes (e.g., N-acetyltransferases).Affects the systemic concentrations of mesalamine, 4-ABA, and their acetylated metabolites.
Drug Formulation and Administration The physical form of the drug and the method of administration in preclinical studies.Can influence dissolution and absorption characteristics.
Physicochemical Properties Intrinsic properties of the drug molecule such as solubility.Can contribute to variable absorption from the gastrointestinal tract. nih.gov

Advanced Drug Delivery Strategies for Colon Targeting

Polymer-Based Delivery Systems

Polymer-based systems are a cornerstone of colon-targeted drug delivery, utilizing the physicochemical properties of polymers to control the location and rate of drug release. pharmacyjournal.org These systems can be broadly categorized into those that respond to pH changes and those that provide controlled release through a matrix structure. wisdomlib.orgsigmaaldrich.com

A primary strategy for colon targeting involves the use of enteric coatings composed of pH-sensitive polymers. mdpi.com These polymers are insoluble at the low pH of the stomach but dissolve as the pH increases along the gastrointestinal tract. mdpi.com The colon has a higher pH (around 6.8-7.4) compared to the stomach (pH 1-3) and the small intestine (pH gradually increasing from ~6.0), a feature that can be exploited for targeted drug release. wisdomlib.orgnih.gov

Eudragit Polymers : Methacrylic acid copolymers, commercially known as Eudragit®, are frequently used for this purpose. nih.govnih.gov

Eudragit L100 dissolves at a pH of 6.0 or higher.

Eudragit S100 dissolves at a pH of 7.0 or higher. science.govmdpi.com

By coating a balsalazide (B1667723) formulation with these polymers, the drug is protected from the acidic environment of the stomach. mdpi.com As the dosage form transits through the small intestine and reaches the terminal ileum and colon, the surrounding pH rises, triggering the dissolution of the polymer coat and subsequent drug release. nih.gov Studies on mesalamine, the active metabolite of balsalazide, have shown that combinations of Eudragit L100 and Eudragit S100 can be used to manipulate and fine-tune the drug release profile to target specific regions of the intestine based on pH variability. nih.govnih.gov This combination can overcome the challenge of inter-individual variations in GI tract pH, ensuring more reliable drug delivery to the colon. nih.gov

Ethyl Cellulose : This polymer can be used in combination with pH-dependent polymers to further control the release characteristics. While not strictly pH-dependent in the same way as Eudragits, it can be incorporated into coating systems to modify permeability and provide sustained release once the primary pH-triggered mechanism has been activated. mdpi.com

PolymerDissolution pH ThresholdPrimary Application in Colon Delivery
Eudragit L100 ≥ 6.0Protects formulation in the stomach and upper small intestine, begins to dissolve in the lower small intestine. nih.govnih.gov
Eudragit S100 ≥ 7.0Designed to dissolve in the terminal ileum and colon, providing more specific distal gut targeting. nih.govscience.govmdpi.com
Ethyl Cellulose N/A (pH-independent)Used as a component in coating blends to provide sustained release and modify film permeability. mdpi.com

In a matrix system, the drug is dispersed within a polymer matrix. wisdomlib.org This approach provides sustained drug release over an extended period. For balsalazide, this means that once the dosage form reaches the colon (often facilitated by a pH-dependent coating), the drug is released in a controlled manner. wisdomlib.org

Research has focused on developing sustained-release matrix tablets for balsalazide that specifically target the colon. wisdomlib.org These tablets are formulated by incorporating various polymers that swell or erode slowly in the colonic environment. wisdomlib.org In one study, an optimized formulation (designated F6) demonstrated a maximum cumulative release of 98.45% over a 12-hour period, following zero-order kinetics, which indicates a constant rate of drug release. wisdomlib.org This controlled release is crucial for maintaining therapeutic concentrations of the active drug at the site of inflammation. wisdomlib.org

Microbiota-Responsive Delivery Systems

Balsalazide itself is a prodrug that functions as a microbiota-responsive delivery system. nih.govnih.gov It consists of the active drug, mesalamine (5-ASA), linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. fda.govnih.gov

This azo bond is the key to its colon-specific action. nih.gov The upper GI tract has a relatively sparse microbial population, but the colon is densely populated with anaerobic bacteria. nih.govtandfonline.com These colonic bacteria produce enzymes called azoreductases. nih.govnih.gov These enzymes specifically cleave the azo bond of the balsalazide molecule, releasing both mesalamine and the carrier moiety directly into the colon. fda.govnih.gov This enzymatic cleavage ensures that the active drug is liberated predominantly at its intended site of action, minimizing systemic absorption and potential side effects associated with premature release. nih.govnih.gov The effectiveness of this system relies on the contact time between the drug and the colonic microbiota. nih.gov

This prodrug approach is a well-established and clinically successful strategy for colon targeting, also utilized by other aminosalicylates like sulfasalazine (B1682708) and olsalazine (B1677275). nih.govnih.gov

Novel Formulation Technologies for Enhanced Colonic Specificity

Research continues to seek novel ways to improve the precision of colonic drug delivery. For drugs targeting inflammatory bowel disease, multi-trigger systems are being developed that combine different release mechanisms to enhance specificity. nih.gov For instance, a formulation might incorporate both a pH-sensitive coating and a microbiota-sensitive component. mdpi.com The Phloral® technology, for example, uses a combination of pH-dependent and microbiota-sensitive mechanisms to deliver 5-ASA. mdpi.com Such dual-trigger systems offer a safeguard; if one release mechanism fails due to physiological variability (e.g., an atypical pH profile), the second mechanism can still ensure targeted release. nih.gov While these specific technologies are often discussed in the context of 5-ASA, the principles are directly applicable to optimizing the delivery of its prodrug, balsalazide.

In Vitro Dissolution and Release Profile Characterization

To ensure that a colon-targeted formulation will perform as intended in vivo, it must be rigorously tested in vitro. Dissolution studies are critical for characterizing the drug release profile under conditions that simulate the journey through the gastrointestinal tract. umd.edupharmaexcipients.com

These studies utilize a series of dissolution media, each mimicking the pH of a different segment of the GI tract. wisdomlib.org A typical sequential study for a colon-targeted balsalazide formulation would involve:

Simulated Gastric Fluid (SGF): The formulation is first exposed to an acidic medium (e.g., pH 1.2) for approximately 2 hours to simulate the stomach. The formulation should show minimal drug release in this phase. wisdomlib.org

Simulated Intestinal Fluid (SIF): The pH is then raised to simulate the conditions of the small intestine. This may involve a single pH (e.g., 6.8) or a gradual transition. wisdomlib.org

Simulated Colonic Fluid: Finally, the formulation is tested in a medium with a pH of around 6.8 to 7.4 to simulate the colon, where significant drug release should occur. wisdomlib.orgfda.gov

In a study on balsalazide matrix tablets, a USP paddle method was used to test drug release in different simulated environments, transitioning to a pH 6.8 buffer to mimic colonic conditions. wisdomlib.org The results from these studies are essential for optimizing formulations and ensuring they meet the required release specifications for effective colon targeting. wisdomlib.orgfda.gov

Simulated FluidTypical pHPurposeExpected Balsalazide Release
Simulated Gastric Fluid (SGF) 1.2To test the integrity of the enteric coating in the stomach.Minimal to none. wisdomlib.org
Simulated Intestinal Fluid (SIF) ~6.0 - 6.8To test the formulation's behavior as it transits the small intestine.Low, until the pH trigger for the coating is reached. nih.gov
Simulated Colonic Fluid 6.8 - 7.4To confirm drug release at the target site.Substantial and controlled release. wisdomlib.org

Kinetic Modeling of Drug Release (e.g., Higuchi's Diffusion Model, Zero-Order Kinetics)

The kinetic modeling of drug release from a dosage form is a critical aspect of pharmaceutical development, providing insights into the mechanisms that control the rate at which a drug becomes available to the body. For colon-targeted delivery systems, such as those designed for balsalazide, understanding the release kinetics is paramount to ensure that the drug is released at the intended site of action in a predictable and controlled manner. Mathematical models, including Higuchi's diffusion model and zero-order kinetics, are frequently employed to analyze in vitro dissolution data and elucidate the underlying release mechanisms.

Higuchi's Diffusion Model

Higuchi's model is one of the most widely used models to describe drug release from a matrix system. It is based on the hypothesis that the primary mechanism of drug release is Fickian diffusion. The model assumes that the drug is finely dispersed in an insoluble matrix, and the release occurs as the drug diffuses through the matrix into the surrounding medium.

In a study focused on developing a controlled-release matrix formulation of balsalazide disodium (B8443419) for colon targeting, researchers evaluated the in vitro drug release profiles of various formulations. wisdomlib.org The results of this study indicated that the drug release from the developed formulations primarily followed Higuchi's diffusion model. wisdomlib.org This suggests that the release of balsalazide from these matrix tablets was predominantly a diffusion-controlled process. wisdomlib.org The adherence to this model implies that the rate of drug release is proportional to the square root of time, a characteristic feature of diffusion from a planar, homogeneous matrix.

The study utilized different pH-dependent polymers for the compression coating of the tablets to ensure that the drug remains intact during its transit through the stomach and small intestine before reaching the colon. wisdomlib.org The finding that Higuchi's model best described the release kinetics underscores the importance of the matrix in controlling the diffusion of balsalazide.

Table 1: Drug Release Kinetics of Balsalazide Formulations

Formulation Primary Kinetic Model Release Mechanism Reference

Zero-Order Kinetics

Zero-order kinetics describes a drug release process where the release rate is constant over time, independent of the drug concentration remaining in the dosage form. This is a highly desirable release profile for many controlled-release formulations as it can lead to a more stable and predictable therapeutic effect.

In the same study that identified the prevalence of Higuchi's diffusion model, a specific formulation, designated F3, was found to exhibit a zero-order release mechanism. wisdomlib.org This particular formulation provided a release of up to 99.25% over a 24-hour period, demonstrating its potential for prolonged therapeutic action in colon-targeted drug delivery. wisdomlib.org

Similarly, another research effort focused on the formulation and evaluation of colon-targeted balsalazide sustained-release matrix tablets identified an optimized formulation, F6. wisdomlib.org This formulation demonstrated a maximum cumulative release of 98.45% over 12 hours and was found to adhere to zero-order kinetics. wisdomlib.org The achievement of zero-order release indicates a highly controlled and predictable drug release behavior from these colon-specific tablets. wisdomlib.org

The development of balsalazide formulations that follow zero-order kinetics is a significant advancement. It suggests that through the careful selection of polymers and formulation design, it is possible to achieve a constant rate of drug delivery to the colon, which can enhance the management of conditions like ulcerative colitis by maintaining effective therapeutic concentrations at the site of action. wisdomlib.org

Table 2: Comparison of Balsalazide Formulations with Zero-Order Release

Formulation ID Maximum Drug Release Duration of Release Kinetic Model Reference
F3 99.25% 24 hours Zero-Order wisdomlib.org

Analytical Methodologies for Balsalazide Sodium and Its Metabolites

Spectrophotometric Methods

Colorimetric Methods

Colorimetric methods represent a subset of spectrophotometric analysis where a chemical reaction produces a colored product, the intensity of which is proportional to the concentration of the analyte. researchgate.net These methods are valued for their simplicity, cost-effectiveness, and sensitivity. For the analysis of balsalazide (B1667723), several colorimetric approaches have been developed that rely on the generation of a chromogen, which is a substance that imparts color. rjptonline.orgtsijournals.com

One straightforward method involves the inherent color change of balsalazide in an alkaline medium. When dissolved in 1 M sodium hydroxide (B78521) (pH 12), balsalazide forms a dark red chromogen that exhibits a maximum absorbance (λmax) at 456 nm. rjptonline.org This method is direct and does not require complex reagents, making it suitable for routine analysis. rjptonline.org A similar UV spectrophotometric method uses 0.1 N sodium hydroxide to dissolve balsalazide, resulting in a maximum absorbance at 454 nm. wisdomlib.orgwjpr.net

More complex colorimetric methods for balsalazide involve oxidation-reduction reactions coupled with complex formation. tsijournals.com

Method A: This technique is based on the oxidation of balsalazide, followed by a complex formation reaction with 1,10-phenanthroline (B135089) in the presence of ferric chloride. This reaction yields a blood-red colored chromogen with a maximum absorption at 509 nm. tsijournals.com

Method B: In another approach, balsalazide is oxidized by potassium ferricyanide (B76249) in the presence of ferric chloride. This results in the formation of a distinct bluish-green colored complex that is measured at an absorption maximum of 790 nm. tsijournals.com

These methods leverage the chemical properties of the balsalazide molecule to produce derivatives that absorb light in the visible region, allowing for quantitative measurement. researchgate.nettsijournals.com

Table 1: Summary of Colorimetric Methods for Balsalazide Analysis

This table is interactive. Click on the headers to sort the data.

Method ReferenceReagent(s)Resulting Colorλmax (nm)Linear Range (µg/mL)
Anandakumar K, et al. (Method B) rjptonline.orgrjptonline.org1 M Sodium HydroxideDark Red4562-20
Manohar YN, et al. (Method A) tsijournals.com1,10-Phenanthroline, Ferric ChlorideBlood Red5096-18
Manohar YN, et al. (Method B) tsijournals.comPotassium Ferricyanide, Ferric ChlorideBluish-Green7902-12
Naveen Kumar GS, et al. wisdomlib.orgwjpr.net0.1 N Sodium HydroxideNot specified45410-100

Method Validation Parameters

Method validation is a critical process in analytical chemistry that confirms an analytical procedure is suitable for its intended purpose. The parameters for validating methods used to analyze balsalazide and its metabolites—such as accuracy, precision, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ)—are established according to guidelines like those from the International Council for Harmonisation (ICH). wjpr.netlongdom.org

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is commonly assessed through recovery studies, where a known amount of the pure drug (reference standard) is added to a pre-analyzed sample, and the mixture is re-analyzed. pharmascholars.com For balsalazide, various validated methods have demonstrated high accuracy. For instance, an RP-HPLC method showed percentage recoveries ranging from 98.20% to 101.58%. pharmacreations.com Another study reported recoveries between 98.95% and 102.13%. psu.edu An HPTLC method also confirmed high accuracy, with recovery values between 99.99% and 100.04%. longdom.org

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). pharmascholars.com Validated methods for balsalazide consistently show high precision with %RSD values below 2%. rjptonline.orgpharmascholars.com Studies report both repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). longdom.orgpsu.edu For an HPTLC method, the intra-day precision %RSD was between 0.91–1.02%, while the inter-day precision %RSD was between 0.49–0.63%. longdom.org An RP-HPLC method reported an intra-day RSD of 1.41% and an inter-analyst RSD of 1.51%. psu.edu

Linearity: Linearity establishes that the analytical method produces results that are directly proportional to the concentration of the analyte in samples within a given range. pharmascholars.com This is typically evaluated by analyzing a series of dilutions of the analyte and is demonstrated by a high correlation coefficient (r² or R²), usually close to 0.999. pharmacreations.compsu.edu

Table 2: Linearity Parameters for Various Balsalazide Analytical Methods

This table is interactive. Click on the headers to sort the data.

Analytical MethodConcentration RangeCorrelation Coefficient (r² or R²)Source(s)
Spectrophotometry2-20 µg/mLNot Specified rjptonline.orgresearchgate.net
Spectrophotometry10-100 µg/mL0.998 wisdomlib.orgwjpr.net
RP-HPLC90-210 µg/mL0.9992 pharmascholars.com
RP-HPLC2.5-7.5 µg/mL0.999 psu.edu
RP-HPLC10-50 µg/mLNot Specified pharmacreations.com
HPTLC500-3000 ng/bandNot Specified longdom.org

Robustness: Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. pharmascholars.com For HPLC methods, these variations can include changes in mobile phase composition, pH, flow rate, and detection wavelength. pharmascholars.compsu.edu For an HPTLC method, robustness was confirmed by intentionally altering parameters such as plate activation time and chamber saturation time, with the resulting %RSD values remaining within acceptable limits. longdom.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. longdom.orgpharmascholars.com The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. longdom.org These parameters are crucial for analyzing trace amounts of the substance. For balsalazide, different chromatographic methods have reported varying LOD and LOQ values, reflecting the sensitivity of each technique.

Table 3: LOD and LOQ for Balsalazide by Different Chromatographic Methods

This table is interactive. Click on the headers to sort the data.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Source(s)
RP-HPLC100 ng/mL300 ng/mL psu.edu
RP-HPLC0.01643 µg/mL0.04960 µg/mL pharmacreations.com
HPTLC0.19 µg/mL1.19 µg/mL longdom.org

Pre Clinical Investigations and Translational Research Models

In Vitro Cell Culture Models for Anti-inflammatory and Anti-cancer Research

In vitro models are fundamental for investigating the direct cellular and molecular effects of balsalazide (B1667723) and its metabolites.

The human colorectal carcinoma cell line, HCT116, has been instrumental in studying the anti-cancer properties of balsalazide. nih.govresearchgate.net Research has shown that balsalazide exhibits a concentration-dependent effect on the viability of HCT116 cells. nih.gov Studies often investigate balsalazide in combination with other agents to explore synergistic effects. For instance, its use with parthenolide (B1678480) (PT), a known inhibitor of Nuclear Factor-κB (NF-κB), has been a key area of research. nih.govnih.gov NF-κB is a critical regulator in the progression of inflammation and cancer. aacrjournals.org The combination of balsalazide and PT has been shown to markedly suppress the nuclear translocation of the NF-κB p65 subunit in HCT116 cells. nih.govnih.gov These cell line studies provide a controlled environment to dissect the specific pathways targeted by balsalazide in colorectal cancer cells.

A primary focus of in vitro research is to assess how balsalazide affects cancer cell proliferation and programmed cell death (apoptosis). nih.gov In HCT116 cells, treatment with balsalazide has been demonstrated to inhibit cell proliferation. nih.gov When used with parthenolide, it produces synergistic anti-proliferative effects. nih.govnih.gov

The induction of apoptosis is a key indicator of anti-cancer activity. researchgate.net Scientific investigations have employed methods like annexin-V assays and cell cycle analysis to measure apoptotic cell death. nih.govnih.gov These studies reveal that balsalazide, particularly in combination with parthenolide, effectively induces apoptosis in HCT116 cells. nih.gov The mechanism involves the mitochondrial pathway of apoptosis, confirmed by observing effects on Bcl-2 family members, the release of cytochrome c, and the activation of caspases, which are crucial regulators of apoptosis. nih.govnih.gov

Below is a table summarizing the findings from a combination treatment study on HCT116 cells.

Treatment Effect on Cell Viability Key Apoptotic Events
Control (No Treatment) Baseline viability (90.37%) nih.govMinimal apoptosis nih.gov
Balsalazide only Concentration-dependent decrease nih.govInduction of apoptosis nih.gov
Parthenolide (PT) only Concentration-dependent decrease nih.govInduction of apoptosis nih.gov
Balsalazide + PT Synergistic suppression (33.97% viability) nih.govMarked induction of early and late apoptosis nih.gov

In Vivo Animal Models

Animal models are essential for studying the effects of balsalazide in a complex biological system that mimics human disease.

Murine models of colitis are widely used to simulate human inflammatory bowel disease (IBD). mdpi.com The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is one of the most common, established by administering DSS in drinking water to cause colonic epithelial injury and inflammation, mimicking features of ulcerative colitis. mdpi.comnih.gov These models are valuable for investigating the anti-inflammatory mechanisms of drugs like balsalazide. mdpi.com While specific studies focusing solely on balsalazide in these models are detailed in the context of carcinogenesis, the foundational DSS model is critical for understanding its primary therapeutic target—colonic inflammation. mdpi.commdpi.com The active moiety of balsalazide, 5-aminosalicylic acid (5-ASA), has demonstrated efficacy in reducing inflammation in such models. nih.gov

To study the link between chronic inflammation and cancer, the colitis-associated carcinogenesis (CAC) model is employed. aacrjournals.org A standard method uses a combination of azoxymethane (B1215336) (AOM), a procarcinogen, followed by cycles of DSS to induce colitis. nih.govjuniperpublishers.com This AOM/DSS model effectively recapitulates the progression from inflammation to dysplasia and cancer in the colon. nih.govnih.gov

In an AOM/DSS murine model, the combination of balsalazide and parthenolide was shown to ameliorate carcinogenesis. aacrjournals.org This suggests that balsalazide's anti-inflammatory properties can help prevent the development of cancer arising from chronic inflammation. nih.gov The active component, 5-ASA, has also been evaluated in the AOM/DSS model, where it was found to significantly decrease the multiplicity of both flat and polypoid dysplasias, which are precursors to cancer. nih.gov

The table below summarizes the effects observed in a CAC animal model.

Treatment Group Key Findings
AOM/DSS Control High number of colonic dysplasias (13.6 +/- 2.7) nih.gov
AOM/DSS + 5-ASA (75 mg/kg) Reduced number of dysplasias (7.6 +/- 1.4); significant decrease in flat dysplasias and polypoid dysplasia burden. nih.gov
AOM/DSS + Balsalazide + Parthenolide Significant recovery of body weight; suppressed carcinogenesis. nih.gov

In animal studies, the efficacy of a treatment is assessed by monitoring disease markers and conducting histological analysis of tissues. mdpi.com In the AOM/DSS model, mice treated with a combination of balsalazide and parthenolide showed a significant recovery in body weight and a notable improvement in the histologic severity of the disease. nih.gov

Histological examination of the colon is considered the gold standard for evaluating intestinal lesions. mdpi.com In studies with 5-ASA, the group with the least severe inflammation also exhibited the fewest colorectal tumors, confirming a direct link between reducing inflammation and preventing cancer. nih.gov Molecular disease markers are also analyzed. For instance, combination treatment with balsalazide and parthenolide was found to inhibit the activation of NF-κB, a key inflammatory and cancer-promoting pathway, in the colon tissue of mice. aacrjournals.orgresearchgate.net This was confirmed by Western blot analysis showing reduced levels of phosphorylated IκB-α and p65, key components of the NF-κB pathway. researchgate.net

Reproductive and Developmental Toxicity Studies in Animal Models

Reproductive and developmental toxicity studies for balsalazide have been conducted in animal models to assess its potential effects on fertility and embryofetal development.

Standard preclinical assessments were performed in both rat and rabbit models. In these studies, balsalazide was administered orally during the period of organogenesis at doses up to 2 grams/kg/day. fda.govfda.gov These dosage levels represent 2.4 and 4.7 times the maximum recommended human dose (MRHD) based on body surface area for rats and rabbits, respectively. fda.govfda.govboehringer-ingelheim.comfda.gov The results from these studies revealed no evidence of impaired fertility or adverse embryofetal developmental effects attributable to balsalazide disodium (B8443419). fda.govfda.govboehringer-ingelheim.comfda.gov

In a study evaluating fertility and reproductive performance in rats, oral doses of balsalazide disodium up to 2 g/kg/day did not demonstrate any adverse effects. boehringer-ingelheim.comfda.gov

While these conventional animal studies did not indicate developmental toxicity, a separate study analyzing human data suggested a potential association between paternal balsalazide exposure during the development of fertilizing sperm and an increased likelihood of birth defects in offspring. nih.govnih.gov The same study noted that no corresponding signal of elevated birth defects was observed among offspring with maternal balsalazide exposure, which could suggest the association is specific to paternal exposure. nih.gov However, the study also acknowledges that prior animal reproduction studies had not revealed such a risk. fda.gov

Table 1: Summary of Reproductive and Developmental Toxicity Study Findings

Species Dosage Study Type Key Findings Reference
Rat Up to 2 g/kg/day (oral) Embryo-fetal Development No adverse embryofetal developmental effects observed. fda.gov, boehringer-ingelheim.com, fda.gov, fda.gov
Rabbit Up to 2 g/kg/day (oral) Embryo-fetal Development No adverse embryofetal developmental effects observed. fda.gov, boehringer-ingelheim.com, fda.gov, fda.gov
Rat Up to 2 g/kg/day (oral) Fertility and Reproductive Performance No effect on fertility and reproductive performance. boehringer-ingelheim.com, fda.gov

Genotoxicity and Carcinogenicity Assessments in Pre-clinical Species

The genotoxic and carcinogenic potential of balsalazide disodium has been evaluated through a series of in vitro and in vivo assays and a long-term animal study.

Carcinogenicity: A 24-month carcinogenicity study was conducted in Sprague-Dawley rats. fda.govboehringer-ingelheim.com In this study, oral (dietary) administration of balsalazide disodium at doses up to 2 g/kg/day did not result in any tumorigenic effects. fda.govfda.govboehringer-ingelheim.comfda.gov For a 50 kg person, this dose represents 2.4 times the recommended human dose based on body surface area. fda.govfda.govfda.gov

Genotoxicity: Balsalazide disodium yielded negative results in several genotoxicity tests, including the Ames test, the in vitro human lymphocyte chromosomal aberration test, the in vitro mouse lymphoma cell (L5178Y/TK+/-) forward mutation test, and the in vivo mouse micronucleus test. fda.govfda.govboehringer-ingelheim.comfda.gov

However, it was reported to be genotoxic in the in vitro Chinese hamster lung cell (CH V79/HGPRT) forward mutation test. fda.govfda.govfda.gov

The metabolites of balsalazide were also assessed. The metabolite 4-aminobenzoyl-ß-alanine was not genotoxic in the Ames test or the mouse lymphoma cell forward mutation test, but it did test positive in the human lymphocyte chromosomal aberration test. fda.govfda.gov Another metabolite, N-acetyl-4-aminobenzoyl-ß-alanine, was not genotoxic in the Ames test, the mouse lymphoma cell forward mutation test, or the human lymphocyte chromosomal aberration test. fda.govboehringer-ingelheim.comfda.gov

Table 2: Summary of Genotoxicity Assay Results for Balsalazide and its Metabolites

Test Substance Assay Result Reference
Balsalazide Disodium Ames test Negative fda.gov, boehringer-ingelheim.com, fda.gov
Human lymphocyte chromosomal aberration test Negative fda.gov, boehringer-ingelheim.com, fda.gov
Mouse lymphoma cell (L5178Y/TK+/-) forward mutation test Negative fda.gov, boehringer-ingelheim.com, fda.gov
Mouse micronucleus test Negative fda.gov, fda.gov
Chinese hamster lung cell (CH V79/HGPRT) forward mutation test Positive fda.gov, fda.gov, fda.gov
4-aminobenzoyl-ß-alanine Ames test Negative fda.gov, fda.gov
Mouse lymphoma cell (L5178Y/TK+/-) forward mutation test Negative fda.gov, fda.gov
Human lymphocyte chromosomal aberration test Positive fda.gov, fda.gov
N-acetyl-4-aminobenzoyl-ß-alanine Ames test Negative boehringer-ingelheim.com, fda.gov, fda.gov
Mouse lymphoma cell (L5178Y/TK+/-) forward mutation test Negative boehringer-ingelheim.com, fda.gov, fda.gov
Human lymphocyte chromosomal aberration test Negative boehringer-ingelheim.com, fda.gov

Acute Toxicity Studies in Rodent Models

Acute toxicity studies have been performed in mice and rats to determine the effects of a single high dose of balsalazide disodium and one of its metabolites.

In these studies, a single oral dose of balsalazide disodium at a concentration of 5 g/kg was administered to both mice and rats. fda.govboehringer-ingelheim.comfda.govdrugbank.com This dose was found to be non-lethal in both species. fda.govdrugbank.com Similarly, the metabolite 4-aminobenzoyl-ß-alanine was administered at a single oral dose of 1 g/kg and was also non-lethal in mice and rats. fda.govboehringer-ingelheim.comdrugbank.com No symptoms of acute toxicity were observed at these doses for either substance. boehringer-ingelheim.comfda.govdrugbank.com

Table 3: Acute Toxicity of Balsalazide and its Metabolite in Rodents

Test Substance Species Route Dose Outcome Reference
Balsalazide disodium Mouse, Rat Oral 5 g/kg Non-lethal; No symptoms of acute toxicity fda.gov, boehringer-ingelheim.com, drugbank.com, fda.gov
4-aminobenzoyl-ß-alanine Mouse, Rat Oral 1 g/kg Non-lethal; No symptoms of acute toxicity fda.gov, boehringer-ingelheim.com, drugbank.com

Emerging Research Avenues and Future Directions

Combination Therapies and Synergistic Effects (e.g., with Parthenolide)

A promising area of investigation involves the use of balsalazide (B1667723) in combination with other therapeutic agents to achieve synergistic effects. A notable example is the combination with parthenolide (B1678480), a sesquiterpene lactone found in the feverfew plant, which is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. aacrjournals.orgnih.gov Research has demonstrated that the combination of balsalazide and parthenolide exhibits enhanced antitumor efficacy. nih.govaacrjournals.org

Studies on human colorectal cancer cells have shown that this combination markedly suppresses cell proliferation and induces apoptosis (programmed cell death). aacrjournals.orgnih.gov This synergistic effect is attributed to the dual inhibition of the NF-κB pathway. aacrjournals.org In a murine model of colitis-associated colon cancer, the combined treatment resulted in significant improvements in histological severity and suppressed carcinogenesis. aacrjournals.orgnih.gov These findings suggest that combining balsalazide with a potent NF-κB inhibitor like parthenolide could represent a new and effective regimen for the treatment and prevention of colorectal cancer, particularly in the context of chronic inflammation. aacrjournals.orgnih.govaacrjournals.org

Further research has explored the combination of low-dose balsalazide with high-potency probiotics, such as VSL#3. One study found this combination to be more effective and faster at inducing remission in acute mild-to-moderate ulcerative colitis compared to balsalazide or mesalamine alone. researchgate.net

Table 1: Investigated Combination Therapies with Balsalazide

Combination Agent Investigated For Key Research Finding
Parthenolide Colorectal Cancer Synergistic inhibition of NF-κB activation, leading to enhanced antitumor effects and apoptosis. aacrjournals.orgnih.gov

Exploration of Balsalazide Sodium in Non-IBD Related Applications (e.g., Colorectal Cancer Chemoprevention)

The anti-inflammatory and pro-apoptotic properties of 5-ASA have led to research into balsalazide's potential for colorectal cancer (CRC) chemoprevention, an application outside of its primary IBD indication. aacrjournals.orgnih.govnih.gov Use of 5-ASA has been associated with a reduced risk of developing colorectal cancer in patients with ulcerative colitis. nih.govmdpi.com

Preclinical studies have provided a strong rationale for this application. In animal models, balsalazide has been shown to significantly reduce the formation of aberrant crypt foci (a precursor to polyps) and decrease the number of intestinal tumors. nih.govnih.gov These effects are thought to be mediated by the inhibition of cancer cell proliferation and the induction of apoptosis. nih.gov

An exploratory, double-blind, placebo-controlled clinical study investigated the effect of balsalazide on the growth of existing small colonic polyps in individuals without IBD. nih.govescholarship.org While the study did not demonstrate a significant reduction in the size or number of polyps over a six-month period, a post-hoc analysis revealed a trend towards a smaller increase in the total adenoma burden in the balsalazide group compared to the placebo group. nih.govescholarship.org Although not statistically significant, these findings are considered valuable for designing future, larger-scale prospective studies to further evaluate the chemopreventive potential of balsalazide in sporadic colorectal neoplasia. nih.govescholarship.org

Role of Specific Gut Microorganisms in Prodrug Activation

The efficacy of balsalazide is fundamentally dependent on the metabolic activity of the gut microbiota. nih.govnih.gov The azo bond connecting 5-ASA to its carrier molecule is specifically cleaved by azoreductase enzymes produced by anaerobic bacteria residing in the colon. fda.govnih.govnih.gov This mechanism ensures that the active drug is released predominantly in the large intestine, minimizing systemic absorption and side effects while maximizing local anti-inflammatory action. nih.govnih.gov

The composition of the gut microbiota can vary significantly between individuals, which may influence the rate and extent of balsalazide activation. While the general role of the microbiota is established, research is moving towards identifying the specific bacterial species and strains that are most efficient at producing azoreductases. Understanding this could lead to personalized medicine approaches, where a patient's microbiome composition could predict their response to balsalazide. The key role of the gut microbiota in the metabolism of aminosalicylates like sulfasalazine (B1682708) has been demonstrated in studies comparing conventional and germ-free animals, where the prodrug remains unmodified in the latter. mdpi.com

Advanced Biomarker Discovery for Prodrug Activation and Response

Identifying biomarkers to predict and monitor the response to balsalazide therapy is a critical area of ongoing research. Such biomarkers could help in selecting patients most likely to benefit from the treatment and in optimizing therapeutic strategies. Research has focused on genetic markers that may predict adverse events, although identifying markers for efficacy is a key goal. nih.gov

Recent studies have employed multi-omics approaches to discover biomarkers associated with treatment response in IBD patients receiving various therapies, including aminosalicylates. mdedge.com These studies analyze differences in messenger RNAs, proteins, metabolites, and the gut microbiota between responders and non-responders. mdedge.com For instance, the presence of specific bacterial acetyltransferase genes in the gut microbiome has been associated with the inactivation of 5-ASA and a greater risk of treatment failure. nih.gov Identifying patients with a high abundance of these genes could provide a valuable biomarker for precision medicine, helping to avoid ineffective 5-ASA therapy. nih.gov Future research aims to validate these potential biomarkers to aid in tailored therapeutic interventions for IBD patients. mdedge.com

Integration of Omics Technologies in Balsalazide Research (e.g., Metabolomics, Microbiome Analysis)

The advancement of "omics" technologies, including genomics, transcriptomics, proteomics, metabolomics, and microbiome analysis, is revolutionizing IBD and balsalazide research. mdedge.com These powerful tools allow for a comprehensive, system-level understanding of the disease and the drug's mechanism of action.

Metabolomic studies, which analyze the complete set of small-molecule metabolites, combined with 16S rRNA sequencing for microbiome analysis, have revealed significant disturbances in the gut microbiota and metabolic profiles of UC patients. frontiersin.org Research has shown that treatment with mesalamine can partially restore these imbalances, suggesting that its therapeutic effect is mediated through the modulation of the gut microbiome and its metabolic functions. frontiersin.org

Integrated multi-omics analyses are being used to build predictive models of treatment response. By analyzing samples from IBD patients before and after treatment, researchers have identified distinct molecular profiles (including proteins, metabolites, and microbial species) associated with response to different therapies. mdedge.com This approach holds the promise of moving beyond a "one-size-fits-all" treatment paradigm towards personalized medicine, where therapies like balsalazide are selected based on a patient's unique biological signature.

Table 2: Application of Omics Technologies in Balsalazide Research

Omics Technology Application in Balsalazide Research Potential Outcome
Metagenomics Analysis of gut microbiome DNA to identify bacterial genes (e.g., azoreductases, acetyltransferases). mdedge.comnih.gov Prediction of prodrug activation efficiency and risk of drug inactivation.
Metabolomics Profiling of metabolites in stool and blood to assess microbial activity and host response. mdedge.comfrontiersin.org Identification of metabolic biomarkers for treatment response and disease activity.
Proteomics Analysis of protein expression in tissues and serum. mdedge.com Discovery of protein biomarkers associated with response or non-response to therapy.

| Transcriptomics | Studying gene expression (mRNA) in intestinal biopsies. mdedge.com | Understanding the molecular pathways affected by balsalazide treatment. |

Rational Design of Next-Generation Aminosalicylate Prodrugs

The success of azo-bond prodrugs like balsalazide has spurred efforts to design the next generation of aminosalicylate therapies with improved properties. The goal of this rational drug design is to create novel prodrugs that offer even more precise colonic targeting, controlled release profiles, and potentially enhanced therapeutic actions. nih.govmdpi.com

Researchers are exploring various chemical modifications to the 5-ASA molecule. This includes creating new derivatives and linking 5-ASA to different carrier molecules through various chemical bonds, such as amides and esters, that can be cleaved by specific colonic enzymes. nih.gov For example, a prodrug of 5-ASA combined with alanine (B10760859) via an amide bond has been synthesized and evaluated. nih.gov Another innovative approach involves creating polymeric prodrugs, where 5-ASA is incorporated into a polymer backbone, allowing for a sustained and controlled release over a longer period. nih.goviasp-pain.org

Furthermore, novel azo derivatives are being synthesized to deliver not only 5-ASA but also another active agent, creating a mutual prodrug. One such design links 5-ASA to a potent platelet-activating factor (PAF) antagonist, aiming to tackle inflammation through multiple mechanisms simultaneously. acs.org These advanced drug design strategies aim to improve efficacy, reduce dosing frequency, and enhance patient outcomes in the treatment of inflammatory gut conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of Balsalazide sodium in preclinical models of ulcerative colitis, and how do these inform experimental design?

  • Methodological Answer: Balsalazide is a prodrug cleaved by colonic bacteria to release 5-aminosalicylic acid (5-ASA), which exerts anti-inflammatory effects via inhibition of prostaglandin and leukotriene synthesis . Preclinical studies should include in vitro assays (e.g., COX-2 inhibition in macrophage cultures) and in vivo models (e.g., DSS-induced colitis in rodents) to validate mechanism-to-efficacy relationships. Ensure proper controls for bacterial metabolism variability, such as germ-free vs. conventional rodent models .

Q. What validated analytical methods are recommended for quantifying this compound and its metabolites in biological samples?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used for quantifying Balsalazide and its impurities. For example, a method with a C18 column, mobile phase of 0.05 M phosphate buffer (pH 3.5)-acetonitrile (75:25), and detection at 254 nm achieves baseline separation of olsalazine sodium and its degradation products . Validate methods using ICH guidelines (linearity, precision, recovery) to ensure reproducibility in pharmacokinetic studies.

Q. How should researchers address variability in this compound’s efficacy across clinical trials for ulcerative colitis?

  • Methodological Answer: Conflicting efficacy data (e.g., 29% birth defect frequency in observational studies vs. no causal link in controlled trials ) may arise from cohort heterogeneity or confounding factors. Use propensity score matching in retrospective analyses and stratify patients by disease severity, prior therapy, and genetic biomarkers (e.g., NAT2 polymorphisms affecting 5-ASA metabolism). Meta-analyses should employ random-effects models to account for inter-study heterogeneity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s chemopreventive potential for colorectal neoplasia?

  • Methodological Answer: A 6-month, double-blind, placebo-controlled trial found no reduction in polyp size/number with Balsalazide 3 g/day, but mechanistic data suggest anti-neoplastic effects via EGFR pathway modulation . To reconcile this, design longitudinal studies with extended durations (>12 months) and integrate biomarkers (e.g., fecal calprotectin, COX-2 expression). Use adaptive trial designs to adjust dosing based on interim biomarker analyses .

Q. How can researchers optimize in vitro models to study this compound’s anti-inflammatory effects while accounting for bacterial metabolism variability?

  • Methodological Answer: Co-culture systems combining human colonic epithelial cells (e.g., Caco-2) with bacterial strains (e.g., Bacteroides thetaiotaomicron) can mimic prodrug activation in the colon. Measure 5-ASA release via LC-MS/MS and correlate with cytokine suppression (e.g., IL-8, TNF-α). Include controls with pre-hydrolyzed 5-ASA to isolate bacterial contributions .

Q. What statistical approaches are recommended for analyzing birth defect risks in retrospective studies of this compound exposure during pregnancy?

  • Methodological Answer: In studies reporting a 29% crude birth defect frequency, use multivariate logistic regression to adjust for maternal age, comorbidities, and concomitant medications. Address small sample limitations via Bayesian hierarchical models or synthetic control arms. Sensitivity analyses should exclude high-risk subgroups (e.g., pre-existing diabetes) to isolate drug effects .

Data Interpretation and Reporting Guidelines

Q. How should researchers present contradictory efficacy data in grant proposals or manuscripts?

  • Methodological Answer: Follow CONSORT or STROBE guidelines to transparently report limitations (e.g., selection bias, unmeasured confounders). Use forest plots in meta-analyses to visualize heterogeneity and funnel plots to assess publication bias. For negative trials, emphasize mechanistic insights (e.g., EGFR modulation in preclinical models) to justify further investigation .

Q. What protocols ensure reproducibility in this compound’s preclinical pharmacokinetic studies?

  • Methodological Answer: Adopt the FDA’s Bioanalytical Method Validation guidelines for assay validation. Document bacterial strain-specific hydrolysis rates and storage conditions (e.g., anaerobic vs. aerobic). Share raw data and code for pharmacokinetic modeling (e.g., non-compartmental analysis) via repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.